6-chloro-N~4~-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(3-pyridyl)-4-quinolinecarboxamide
Overview
Description
6-chloro-N~4~-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(3-pyridyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the quinolinecarboxamide family These compounds are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N~4~-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(3-pyridyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup or Doebner-Von Miller reaction.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be introduced via a condensation reaction with a suitable pyrazole derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolyl or pyridyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the chloro or nitro groups, using reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution: Nucleophilic substitution reactions can take place at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of amine or alkyl derivatives.
Substitution: Formation of substituted quinolinecarboxamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N~4~-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(3-pyridyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(3-pyridyl)-4-quinolinecarboxamide: Lacks the pyrazolyl group.
N~4~-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(3-pyridyl)-4-quinolinecarboxamide: Lacks the chloro group.
6-chloro-N~4~-(1H-pyrazol-3-yl)-2-(3-pyridyl)-4-quinolinecarboxamide: Lacks the dimethyl groups on the pyrazolyl ring.
Uniqueness
The unique combination of functional groups in 6-chloro-N~4~-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(3-pyridyl)-4-quinolinecarboxamide contributes to its distinct chemical properties and potential applications. The presence of the chloro, pyrazolyl, and pyridyl groups allows for diverse chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
6-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-pyridin-3-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O/c1-12-8-19(25-26(12)2)24-20(27)16-10-18(13-4-3-7-22-11-13)23-17-6-5-14(21)9-15(16)17/h3-11H,1-2H3,(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZFFNVURGPRMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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